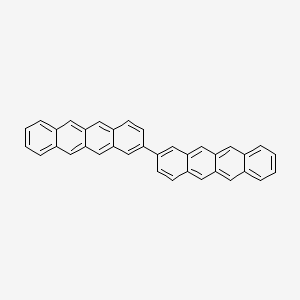
2,2'-Bitetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bitetracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It consists of two tetracene units directly linked through a carbon-carbon bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bitetracene typically involves the coupling of two tetracene units. One common method is the palladium-catalyzed cross-coupling reaction, where tetracene derivatives are reacted under specific conditions to form the desired dimer. The reaction conditions often include the use of palladium catalysts, ligands, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While detailed industrial production methods for 2,2’-Bitetracene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bitetracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert 2,2’-Bitetracene into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the tetracene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bitetracene has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Optoelectronics: The compound’s ability to undergo singlet fission makes it a promising candidate for enhancing the efficiency of optoelectronic devices.
Material Science: Its unique structure and properties make it a subject of interest in the study of new materials for electronic applications.
Mecanismo De Acción
The mechanism by which 2,2’-Bitetracene exerts its effects is primarily related to its electronic properties. The compound can undergo singlet fission, a process where a singlet exciton splits into two triplet excitons. This mechanism is beneficial for applications in optoelectronics, as it can potentially increase the efficiency of devices like OLEDs and solar cells.
Comparación Con Compuestos Similares
Similar Compounds
Tetracene: A parent compound of 2,2’-Bitetracene, known for its use in organic electronics.
Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties but a different structure.
Rubrene: A tetracene derivative used in organic electronics and known for its high charge-carrier mobility.
Uniqueness
2,2’-Bitetracene is unique due to its ability to undergo efficient singlet fission, which is not as prominent in its parent compound tetracene. This property makes it particularly valuable for applications in optoelectronics, where enhancing device efficiency is crucial.
Propiedades
Número CAS |
917574-05-1 |
|---|---|
Fórmula molecular |
C36H22 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-tetracen-2-yltetracene |
InChI |
InChI=1S/C36H22/c1-3-7-25-15-35-21-31-17-27(9-11-29(31)19-33(35)13-23(25)5-1)28-10-12-30-20-34-14-24-6-2-4-8-26(24)16-36(34)22-32(30)18-28/h1-22H |
Clave InChI |
XUXDOWHYARJFFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C=C(C=CC4=CC3=CC2=C1)C5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


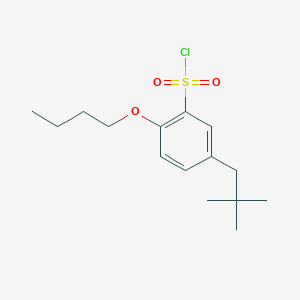
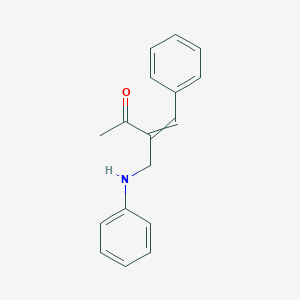
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
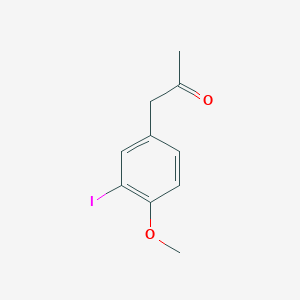
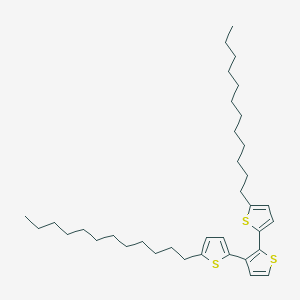
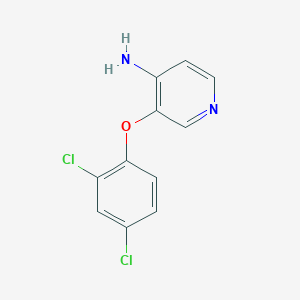

![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
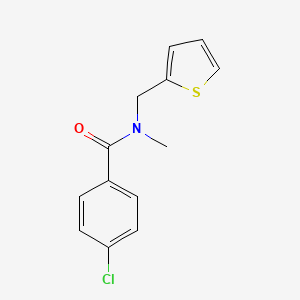
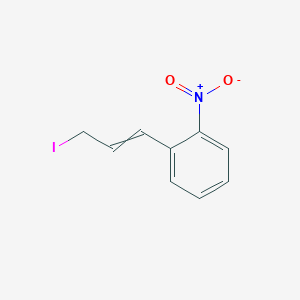
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
